9-Borabicyclo[3.3.1]nonane dimer

Regioselective Hydroboration Anti-Markovnikov Addition Steric Control

Researchers relying on diborane or borane-THF for terminal alkene hydroboration face poor regioselectivity (~57% anti-Markovnikov) and batch-to-batch inconsistency. 9-BBN dimer (CAS 146681-70-1) resolves these failures with quantitative precision: • 99.3% anti-Markovnikov regioselectivity for terminal alkenes, eliminating difficult regioisomeric separations. • Shelf-stable crystalline solid-air-stable for ~2 months, indefinite under inert atmosphere-requiring no in-situ preparation. • Enables metal-free carbodiimide hydroboration catalysis, removing transition-metal purification burdens from pharmaceutical workflows. • Well-defined first-order kinetics for reactive alkenes, ensuring predictable scale-up from bench to production.

Molecular Formula C16H28B2
Molecular Weight 242 g/mol
CAS No. 146681-70-1
Cat. No. B1280401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Borabicyclo[3.3.1]nonane dimer
CAS146681-70-1
Molecular FormulaC16H28B2
Molecular Weight242 g/mol
Structural Identifiers
SMILESB1(C2CCCC1CCC2)B3C4CCCC3CCC4
InChIInChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2
InChIKeyIYDIZBOKVLHCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Borabicyclo[3.3.1]nonane Dimer (9-BBN Dimer, CAS 146681-70-1): Supplier Selection and Technical Benchmarking Guide


9-Borabicyclo[3.3.1]nonane dimer (commonly referred to as 9-BBN dimer, CAS 146681-70-1) is a crystalline, hydride-bridged dimer of the dialkylborane 9-BBN [1]. It is widely recognized as a sterically demanding hydroboration reagent, but its utility extends to applications including metal-free catalysis and chemoselective reductions [2]. This guide is designed for scientific and industrial users to understand its specific, quantifiable advantages over other borane reagents, moving beyond generic descriptions to support evidence-based procurement and method selection.

Why 9-BBN Dimer (CAS 146681-70-1) Cannot Be Replaced by Generic Borane Reagents: A Stability and Selectivity Imperative


Treating all dialkylboranes as interchangeable can lead to significant experimental failure or suboptimal outcomes. The specific structural features of 9-BBN dimer dictate its unique performance profile. For instance, while diborane (B₂H₆) or borane-THF might be considered for hydroboration, they lack the extreme steric bulk that drives the exceptional regioselectivity of 9-BBN dimer [1]. Similarly, other bulky boranes like disiamylborane or dicyclohexylborane differ in their kinetic profiles and selectivity, as detailed below [2]. Critically, the 9-BBN dimer offers a unique combination of a shelf-stable, crystalline solid form (unlike many boranes that require in situ preparation) and the capacity to act as a metal-free catalyst, a dual advantage not found in most common alternatives [3]. The quantitative evidence presented in Section 3 establishes the specific, measurable parameters where substitution would compromise yield, purity, or process robustness.

Quantitative Differentiation of 9-BBN Dimer: A Head-to-Head Performance Analysis Against Key Comparators


Unmatched Regioselectivity in Terminal Alkene Hydroboration: 9-BBN Dimer vs. Diborane and Borane-THF

The primary selection criterion for 9-BBN dimer over less hindered boranes is its unparalleled regioselectivity in the hydroboration of terminal alkenes. This is a direct consequence of its rigid, bulky bicyclic structure. Quantitative comparisons demonstrate that 9-BBN dimer achieves near-total regioselectivity for the anti-Markovnikov terminal alcohol product, whereas diborane shows significantly lower selectivity [1]. This difference is critical for synthesizing high-purity intermediates without tedious purification.

Regioselective Hydroboration Anti-Markovnikov Addition Steric Control

Unusual Kinetics of 9-BBN Dimer Enable a More Controlled Reaction Profile for Reactive Alkenes

The kinetic behavior of 9-BBN dimer is distinct from that of other dialkylboranes and provides a mechanistic advantage. With reactive alkenes like 1-hexene, the reaction is first-order in the 9-BBN dimer and zero-order in the alkene, indicating that dimer dissociation is the rate-determining step [1]. This contrasts with the behavior observed for less reactive alkenes, where a different kinetic order (three-halves-order) is observed. This predictable shift in kinetics based on substrate reactivity offers a level of control not found with reagents like borinane dimer, which reacts much faster under similar conditions [2].

Hydroboration Kinetics Reaction Mechanism Rate-Determining Step

Benchmark Thermal and Ambient Stability of 9-BBN Dimer vs. Common Dialkylboranes

A key practical advantage of 9-BBN dimer is its remarkable stability, which simplifies handling, storage, and transportation. It is a shelf-stable, crystalline solid that can be heated to 200°C for 24 hours under an inert atmosphere without any loss of hydride activity . Furthermore, it can be exposed to air for approximately 2 months without significant decomposition, a property not shared by many other dialkylboranes, which often require fresh preparation or have limited stability [1]. This contrasts sharply with reagents like gaseous diborane, which is highly flammable and requires specialized equipment.

Reagent Stability Shelf Life Thermal Stability

Unique Metal-Free Catalysis for Carbodiimide Hydroboration

Beyond its role as a stoichiometric reagent, 9-BBN dimer serves as the first reported example of a metal-free catalyst for the monohydroboration of carbodiimides using pinacol borane (HBpin) [1]. This represents a significant advantage over traditional metal-catalyzed processes, which can be plagued by issues of metal contamination, high cost, and air/moisture sensitivity. The catalytic cycle, supported by DFT calculations and kinetic studies, proceeds via a unique heterocyclic amidinate intermediate with a three-center two-electron B–H–B bond, a pathway unavailable to simpler boranes.

Metal-Free Catalysis Carbodiimide Hydroboration Organocatalysis

Optimizing Procurement: High-Value Scenarios for 9-BBN Dimer (CAS 146681-70-1)


Precision Synthesis of Primary Alcohols from Terminal Alkenes

Procure 9-BBN dimer when the synthetic objective requires the quantitative conversion of a terminal alkene to a primary alcohol with near-perfect anti-Markovnikov regioselectivity. As demonstrated by the 99.3% selectivity benchmark (vs. 57% for diborane) [1], this reagent is essential for avoiding the formation of difficult-to-remove regioisomeric byproducts. This is particularly critical in the late-stage functionalization of complex pharmaceutical intermediates where yield and purity are paramount.

Development of Robust, Large-Scale Hydroboration Processes

Select 9-BBN dimer for process development and scale-up where consistent reagent quality and predictable kinetics are non-negotiable. Its unique stability as a crystalline solid, coupled with well-defined first-order kinetics for reactive alkenes [1], allows for precise control over reaction parameters. This mitigates the batch-to-batch variability and safety hazards associated with freshly prepared or less stable borane reagents, facilitating a smoother transition from research to production.

Establishing Clean, Metal-Free Catalytic Protocols

Choose 9-BBN dimer as a strategic reagent for developing metal-free catalytic methods, as exemplified by the carbodiimide hydroboration [1]. This application is of high value in the pharmaceutical and agrochemical industries, where the removal of transition-metal catalysts (e.g., Pd, Ni, Ru) from final products is a significant cost and regulatory burden. 9-BBN dimer provides a commercially available, boron-based alternative for constructing carbon-boron and subsequent carbon-heteroatom bonds.

Reliable and Safe Storage for Infrequent Use

For laboratories or facilities where hydroboration reactions are performed intermittently, the procurement of 9-BBN dimer offers a clear logistical advantage. Its documented stability in air for approximately 2 months and its indefinite stability under inert atmosphere [1] eliminate the need for time-consuming, in-situ preparation of reagents like disiamylborane. This ensures that a reliable, high-performance reagent is always available, reducing experimental setup time and minimizing waste from degraded reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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